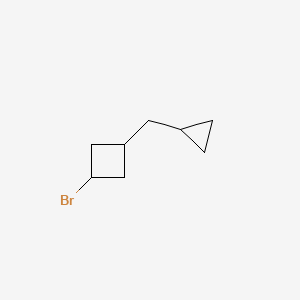

1-Bromo-3-(cyclopropylmethyl)cyclobutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(cyclopropylmethyl)cyclobutane is a chemical compound with the molecular formula C8H13Br. It has a molecular weight of 189.1 . The IUPAC name for this compound is 1-bromo-3-(cyclopropylmethyl)cyclobutane .

Molecular Structure Analysis

The InChI code for 1-Bromo-3-(cyclopropylmethyl)cyclobutane is 1S/C8H13Br/c9-8-4-7(5-8)3-6-1-2-6/h6-8H,1-5H2 . This code provides a specific description of the molecule’s structure.Scientific Research Applications

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions involving cyclobutanones and aryl bromides have been studied for their efficiency in forming 4-arylmethyl-3,4-dihydrocoumarins through carbon-carbon bond cleavage and formation processes. This method highlights the potential of using palladium catalysts for intricate chemical synthesis, demonstrating significant yields in the formation of lactones from cyclobutanones (Matsuda, Shigeno, & Murakami, 2008).

Carbonic Anhydrase Inhibition

Research into cyclopropylcarboxylic acids and esters incorporating bromophenol moieties has uncovered their potential as inhibitors of the carbonic anhydrase enzyme. These compounds, including bromophenol derivatives with cyclopropane structures, have shown excellent inhibitory effects against human carbonic anhydrase isoenzymes, suggesting applications in medical research and drug development (Boztaş et al., 2015).

Lewis Acid-Catalyzed Cascade Constructions

Arylmethylenecyclopropanes have been used in conjunction with Lewis acids to produce functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This research demonstrates the versatility of Lewis acid catalysis in promoting complex molecular rearrangements and the creation of new chemical structures under mild conditions (Yao & Shi, 2007).

Synthesis of Spiro- and Dispirotetrahydropyrane Derivatives

The synthesis of spiro- and dispirotetrahydropyrane derivatives involving cyclobutane fragments has been explored, highlighting the potential of cyclobutane-based compounds in the construction of complex heterocyclic structures. This work sheds light on the synthetic utility of cyclobutane and its derivatives in creating diverse and intricate organic molecules (Kirillov & Melekhin, 2009).

Metal-Free Cyclobutadiene Reagents

The development of metal-free cyclobutadiene reagents for intermolecular [4 + 2] cycloadditions opens new avenues for the synthesis of complex organic compounds, including those incorporating bromocyclobutadiene. This innovative approach simplifies the synthesis process, reduces hazardous byproduct generation, and demonstrates the utility of cyclobutadiene in organic synthesis (Boswell et al., 2023).

properties

IUPAC Name |

1-bromo-3-(cyclopropylmethyl)cyclobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c9-8-4-7(5-8)3-6-1-2-6/h6-8H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQVLKDXPPENOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2CC(C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(cyclopropylmethyl)cyclobutane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2393740.png)

![(Z)-[amino({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminothiophene-2-carboxylate](/img/structure/B2393742.png)

![NCGC00380384-01_C21H26O7_(2E,4E)-6-{[(5R,9aS,9bS)-9b-Hydroxy-6,6,9a-trimethyl-1-oxo-1,3,5,5a,6,7,8,9,9a,9b-decahydronaphtho[1,2-c]furan-5-yl]oxy}-6-oxo-2,4-hexadienoic acid](/img/structure/B2393743.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2393749.png)

![2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2393750.png)

![(E)-2-cyano-N-(2,5-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2393754.png)

![(2Z)-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2393756.png)

![N-(3-acetamidophenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2393757.png)

![ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2393760.png)

![1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2393762.png)